4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol
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Overview
Description
4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a phenol group attached at the 4-position.
Mechanism of Action
Target of Action
The primary targets of 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol appear to be diverse, depending on the specific derivative of the compound. Some studies have identified potential targets such as falcipain-2 , an enzyme associated with the malaria-causing parasite Plasmodium falciparum . Other research has suggested that derivatives of this compound may act as inhibitors of c-Met/VEGFR-2 kinases , which are involved in cancer cell growth and survival .
Mode of Action
For instance, when acting as a falcipain-2 inhibitor , it may prevent the parasite Plasmodium falciparum from breaking down hemoglobin, a process necessary for the parasite’s survival . When acting as a c-Met/VEGFR-2 kinase inhibitor , it may interfere with signaling pathways that promote cancer cell growth and survival .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be related to its targets. For example, by inhibiting falcipain-2, it could disrupt the life cycle of Plasmodium falciparum, affecting the parasite’s ability to cause malaria . By inhibiting c-Met/VEGFR-2 kinases, it could interfere with signaling pathways involved in cell growth, survival, and angiogenesis, potentially slowing the progression of certain types of cancer .
Pharmacokinetics
One study suggested that certain derivatives of this compound exhibited favorable pharmacodynamic and pharmacokinetic attributes in dogs .
Result of Action
The result of the action of this compound can vary depending on the specific derivative and target. Some derivatives have shown promising antimalarial activity in vitro , while others have demonstrated anti-tumor activity against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol typically involves the cyclization of 2-hydrazinopyridine with substituted aromatic aldehydes. This reaction can be carried out under mild conditions, often at room temperature, and is facilitated by the presence of a suitable catalyst . Another method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve scalable one-pot synthesis methods that are efficient and cost-effective. These methods often utilize readily available starting materials and aim to minimize the number of purification steps required .
Chemical Reactions Analysis
Types of Reactions
4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include quinone derivatives, dihydrotriazolopyridines, and various substituted phenol derivatives .
Scientific Research Applications
4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits significant anticancer and antibacterial properties.
[1,2,4]Triazolo[4,3-a]pyrimidine: Used in the synthesis of various bioactive molecules.
Uniqueness
4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol is unique due to its specific structural features, which confer distinct biological activities. Its phenol group enhances its ability to interact with biological targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-10-6-4-9(5-7-10)12-14-13-11-3-1-2-8-15(11)12/h1-8,16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDIQUOFZQEJGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)C3=CC=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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